![molecular formula C19H18N8OS2 B2362870 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone CAS No. 1797697-13-2](/img/structure/B2362870.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone
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Overview
Description
The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone” is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, a thiazole ring, and a thiophene ring .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the various functional groups present in the molecule. For example, the 1,2,4-triazole ring could potentially undergo reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple aromatic rings and nitrogen atoms could potentially influence its solubility, stability, and reactivity .Scientific Research Applications
Anticancer Agent Development
Compounds containing the 1,2,4-triazole moiety have been extensively studied for their anticancer properties. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties . This particular compound could be investigated for its cytotoxic activities against various human cancer cell lines, leveraging its potential to interact with the aromatase enzyme, which is a possible target for breast cancer therapy .
Enzyme Inhibition
The 1,2,4-triazole ring is a crucial element in the structure of certain FDA-approved drugs like Letrozole and Anastrozole, used as first-line therapies for breast cancer treatment in postmenopausal women . The compound could be evaluated for its enzyme inhibition capabilities, particularly against enzymes involved in cancer cell proliferation.
Pharmacological Research
Due to the presence of nitrogen atoms and the ability to form hydrogen bonds, the 1,2,4-triazole derivatives are significant in pharmacological research. They can be used to study the improvement of toxicological properties of pharmaceuticals . This compound’s unique structure may offer new insights into the development of more effective and less toxic therapeutic agents.
Material Science
Triazole derivatives have found applications in material science, particularly in the development of polymers for use in solar cells . The compound could be explored for its potential as a structural unit in polymer synthesis, contributing to advancements in renewable energy technologies.
Fluorescent Probes
The heterocyclic structure of triazole-fused compounds makes them suitable for use as fluorescent probes in biochemical research . This compound could be synthesized and tested for its fluorescent properties, which could be valuable in various imaging and diagnostic applications.
Agrochemicals and Corrosion Inhibitors
Triazole analogs are known to be used in industrial applications such as agrochemicals and corrosion inhibitors for copper alloys . The compound’s structural features could be optimized to enhance its effectiveness in these applications, offering a dual benefit of protecting materials and contributing to agricultural productivity.
Future Directions
properties
IUPAC Name |
(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8OS2/c1-13-17(30-18(22-13)14-3-2-10-29-14)19(28)26-8-6-25(7-9-26)15-4-5-16(24-23-15)27-12-20-11-21-27/h2-5,10-12H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONGONKXPVXWPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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